molecular formula C13H10FNO B2856809 3-(6-Fluoropyridin-3-yl)-5-methylbenzaldehyde CAS No. 1206969-42-7

3-(6-Fluoropyridin-3-yl)-5-methylbenzaldehyde

Cat. No.: B2856809
CAS No.: 1206969-42-7
M. Wt: 215.227
InChI Key: MUAAIOAJDZTJRL-UHFFFAOYSA-N
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Description

3-(6-Fluoropyridin-3-yl)-5-methylbenzaldehyde is a compound that features a fluorinated pyridine ring and a methyl-substituted benzaldehyde group. This compound is of interest due to its unique chemical properties, which are influenced by the presence of the fluorine atom and the aromatic rings. Fluorinated compounds often exhibit enhanced stability and bioavailability, making them valuable in various scientific and industrial applications.

Mechanism of Action

Target of Action

Similar compounds such as 6-fluoro-3-pyridinylboronic acid are often used in organic synthesis . These compounds are known to interact with various biological targets, depending on the specific context of their use.

Mode of Action

Compounds like 6-fluoro-3-pyridinylboronic acid are often used in suzuki–miyaura cross-coupling reactions , a type of palladium-catalyzed carbon-carbon bond-forming reaction. This suggests that “3-(6-Fluoropyridin-3-yl)-5-methylbenzaldehyde” might interact with its targets through similar mechanisms, leading to changes at the molecular level.

Biochemical Pathways

Given its potential use in organic synthesis , it’s plausible that it could be involved in various biochemical pathways, depending on the context of its use.

Result of Action

Given its potential use in organic synthesis , it’s likely that its action would result in the formation of new organic compounds.

Chemical Reactions Analysis

Types of Reactions

3-(6-Fluoropyridin-3-yl)-5-methylbenzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(6-Fluoropyridin-3-yl)-5-methylbenzaldehyde is unique due to the presence of the fluorine atom, which imparts distinct electronic properties, increased stability, and enhanced bioavailability. These characteristics make it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

3-(6-fluoropyridin-3-yl)-5-methylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO/c1-9-4-10(8-16)6-12(5-9)11-2-3-13(14)15-7-11/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUAAIOAJDZTJRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C2=CN=C(C=C2)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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